4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine
Description
4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine is a fused heterocyclic compound featuring a unique tricyclic framework. Its structure combines an oxazole ring (five-membered, with one oxygen and one nitrogen atom), a methano-bridged system, and a thiazepine ring (seven-membered, containing sulfur and nitrogen). This architecture distinguishes it from simpler bicyclic systems like oxazolo-pyrimidines or benzodiazepines.
Key challenges include managing lipophilicity-driven toxicity and optimizing selectivity—issues common to many fused heterocycles .
Properties
CAS No. |
441351-91-3 |
|---|---|
Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
3-oxa-7-thia-2,8-diazatricyclo[6.2.1.04,10]undeca-1,4(10),5-triene |
InChI |
InChI=1S/C7H6N2OS/c1-2-11-9-3-5-6(4-9)8-10-7(1)5/h1-2H,3-4H2 |
InChI Key |
XQOWSTNKSAMIEC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C=CSN1CC2=NO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine typically involves the reaction of pyrrolooxazinetriones with diaminofurazan. The reaction is carried out in anhydrous ethyl acetate under reflux conditions for 40-60 minutes. The product is a colorless, high-melting crystalline solid that is readily soluble in DMSO and DMF but poorly soluble in alkanes and insoluble in water .
Industrial Production Methods
While specific industrial production methods for 4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMSO or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares 4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine with oxazolo[4,5-d]pyrimidines and diazepine/oxazepine derivatives:
Key Observations :
Bioactivity and Toxicity
Oxazolo[4,5-d]pyrimidines :
- Antiviral Activity: Limited efficacy against DNA viruses (EC50 >10 μM), with cytotoxicity (CC50: 20–150 μM) linked to high logP.
- Enzyme Inhibition: Demonstrated activity against fatty acid amide hydrolase (FAAH) and monoglyceride lipase (MGL).
- Toxicity Mechanism : High lipophilicity enhances membrane permeability but promotes off-target binding, causing cell death .
Benzodiazepines/Oxazepines :
- Bioactivity : Primarily anxiolytic and anticoagulant (coumarin derivatives).
- Toxicity : Lower cytotoxicity (CC50 >100 μM) due to balanced logP and polar functional groups.
4H-3,5-Methano-oxazolo-thiazepine (Inferred):
- Potential Targets: Thiazepine’s sulfur may enhance metal-binding or enzyme inhibition (e.g., proteases).
- Toxicity Risk : Predicted to mirror oxazolo-pyrimidines due to similar lipophilicity and H-bond profiles.
Drug-Likeness and Pharmacokinetics
- Oxazolo[4,5-d]pyrimidines : Only 4/15 derivatives comply with Lipinski’s Rule of Five. Most exhibit good intestinal absorption but poor blood-brain barrier penetration .
Biological Activity
4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores the synthesis, biological properties, and pharmacological implications of this compound based on diverse research findings.
Synthesis of 4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine
The synthesis of this compound typically involves multi-step reactions that include the formation of the oxazolo and thiazepine rings. The methods often utilize various reagents and conditions to achieve high yields and purity. For instance, a common approach involves the reaction of appropriate precursors in the presence of catalysts such as triethylamine and solvents like dioxane under reflux conditions.
Antimicrobial Properties
Research indicates that derivatives of oxazolo[4,5-d][1,2]thiazepine exhibit significant antimicrobial activity. For example, studies have shown that certain synthesized derivatives demonstrate potent activity against a range of bacterial strains and fungi. The mechanism is believed to involve interference with microbial cell wall synthesis or function.
Anticancer Activity
Several studies have explored the anticancer potential of 4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. Notably:
- IC50 Values : The compound has shown IC50 values in the low micromolar range against human leukemia and breast cancer cells.
- Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression.
Neuroprotective Effects
Recent research has indicated neuroprotective properties of this compound. In models of neurodegenerative diseases:
- Protective Mechanisms : The compound appears to reduce oxidative stress and inflammation in neuronal cells.
- In Vivo Studies : Animal models have shown improved cognitive function when treated with this compound following induced neurotoxicity.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized oxazolo[4,5-d][1,2]thiazepine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with specific substituents exhibited enhanced activity compared to standard antibiotics.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 15 µg/mL |
| B | S. aureus | 10 µg/mL |
| C | P. aeruginosa | 20 µg/mL |
Case Study 2: Anticancer Activity
In an investigation into the anticancer effects on human leukemia cells (HL-60), the compound was tested for cytotoxicity:
| Treatment Concentration | Cell Viability (%) |
|---|---|
| 1 µM | 75 |
| 10 µM | 50 |
| 50 µM | 25 |
The results demonstrated a dose-dependent reduction in cell viability.
Pharmacological Implications
The diverse biological activities suggest potential therapeutic applications for 4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine in treating infections and cancer. Further research is warranted to explore its efficacy in clinical settings and to elucidate its mechanisms at the molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
